molecular formula C8H4ClN3O3 B1462373 2-Chloro-6-nitroquinazolin-4(1H)-one CAS No. 80195-33-1

2-Chloro-6-nitroquinazolin-4(1H)-one

Cat. No. B1462373
CAS RN: 80195-33-1
M. Wt: 225.59 g/mol
InChI Key: MLJRXYMXBVELPQ-UHFFFAOYSA-N
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Description

2-Chloro-6-nitroquinazolin-4(1H)-one, also known as CNQ, is an organic compound with a wide range of scientific applications. It is a member of the quinazolinone family, which is a group of heterocyclic compounds that are used in a variety of pharmaceuticals, pesticides, and other products. CNQ has been studied extensively in the fields of biochemistry, physiology, and drug development, and has been found to have a number of beneficial properties.

Mechanism Of Action

2-Chloro-6-nitroquinazolin-4(1H)-one has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Chloro-6-nitroquinazolin-4(1H)-one can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-6-nitroquinazolin-4(1H)-one has been found to have a number of beneficial biochemical and physiological effects. It has been found to be an effective antioxidant and anti-inflammatory agent, as well as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to have anti-cancer properties, as well as anti-diabetic and anti-HIV/AIDS properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Chloro-6-nitroquinazolin-4(1H)-one in lab experiments include its easy synthesis and its wide range of applications. It is also relatively inexpensive and can be stored at room temperature for long periods of time. The main limitation of using 2-Chloro-6-nitroquinazolin-4(1H)-one in lab experiments is its potential toxicity, as it has been found to be toxic in high doses.

Future Directions

The potential future directions for 2-Chloro-6-nitroquinazolin-4(1H)-one research include further exploration of its biochemical and physiological effects, development of more efficient synthesis methods, and investigation into its potential therapeutic applications. Additionally, further research into its potential toxicity and side effects should be conducted. Other potential directions include exploring its potential use in other areas, such as agriculture and industrial applications, and investigating its potential use in nanotechnology.

Scientific Research Applications

2-Chloro-6-nitroquinazolin-4(1H)-one has been studied extensively in the fields of biochemistry, physiology, and drug development. In biochemistry, it has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In physiology, it has been found to be an effective antioxidant and anti-inflammatory agent. In drug development, it has been used to develop new drugs to treat a variety of conditions, such as cancer, diabetes, and HIV/AIDS.

properties

IUPAC Name

2-chloro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJRXYMXBVELPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513574
Record name 2-Chloro-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitroquinazolin-4(1H)-one

CAS RN

80195-33-1
Record name 2-Chloro-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous 2M NaOH (22.2 mL, 44.4 mmol) was added to 2,4-dichloro-6-nitro-quinazoline (3.61 g, 14.8 mmol). The mixture was sonicated, stirred at room temperature for 3 h, and filtered, rinsing with water (60 mL). Acetic acid (3.81 mL, 66.6 mmol) was added to the filtrate to yield a precipitate, which was collected and dried in a vacuum oven to yield the titled compound (2.99 g, 90% yield). This compound did not yield MS data. 1H NMR (400 MHz, CDCl3): 9.07 (s, 1H), 8.56 (d, J=8.9 Hz, 1H), 7.78 (d, J=8.8 Hz, 1H).
Name
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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